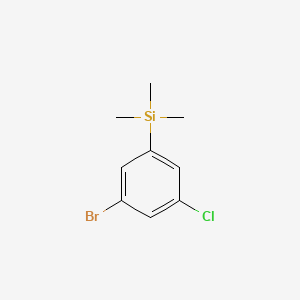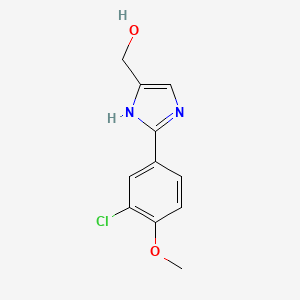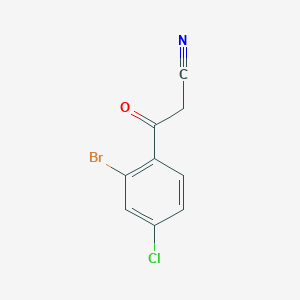
(3-Bromo-5-chlorophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chlorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)trimethylsilane typically involves the reaction of 3-bromo-5-chlorophenylmagnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Coupling Reactions: Biaryl compounds.
Hydrolysis: Phenol derivatives.
Aplicaciones Científicas De Investigación
(3-Bromo-5-chlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chlorophenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group can act as a protecting group, which can be selectively removed under specific conditions. The bromine and chlorine atoms on the phenyl ring can undergo substitution reactions, allowing for the introduction of different functional groups. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-5-chlorophenyl)trimethylsilane: Characterized by the presence of both bromine and chlorine atoms on the phenyl ring.
(3-Bromophenyl)trimethylsilane: Contains only a bromine atom on the phenyl ring.
(3-Chlorophenyl)trimethylsilane: Contains only a chlorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which provides additional reactivity and versatility in synthetic applications. The combination of these halogens allows for selective functionalization and the formation of complex molecules that may not be easily accessible using other compounds.
Propiedades
Fórmula molecular |
C9H12BrClSi |
|---|---|
Peso molecular |
263.63 g/mol |
Nombre IUPAC |
(3-bromo-5-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Clave InChI |
YMEKUZKRBWKPKJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)





